Stearic acid, ammonium salt
Description
Nomenclature and Chemical Context within Fatty Acid Salts Research
Stearic acid, ammonium (B1175870) salt belongs to the chemical class of fatty acid salts. Fatty acids are carboxylic acids with a long aliphatic chain, which can be saturated or unsaturated. atamanchemicals.com The salts are formed when the acidic proton of the carboxyl group is replaced by a cation, in this case, the ammonium ion (NH₄⁺). wikipedia.org The commercial stearic acid used in its manufacture is often a mixture of fatty acids, primarily stearic acid (C18) and palmitic acid (C16), derived from vegetable or animal fats. atamanchemicals.comcosmeticsinfo.org
The systematic IUPAC name for this compound is azanium;octadecanoate. wikipedia.orgnih.gov It is widely identified by its CAS (Chemical Abstracts Service) number, 1002-89-7. wikipedia.orgcymitquimica.com In the broader context of fatty acid salts research, ammonium stearate (B1226849) is studied alongside other metallic stearates like sodium stearate, calcium stearate, and zinc stearate. cosmeticsinfo.org These compounds share a common stearate anion but differ in the cation, which significantly influences their physical properties such as solubility, melting point, and ultimately their specific applications. heraproject.com For instance, while sodium and potassium salts are generally soluble in water, divalent salts like calcium stearate are insoluble, a property exploited in waterproofing applications. heraproject.comcir-safety.org Ammonium stearate's solubility and thermal stability are key areas of investigation. wikipedia.orgchembk.com
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | azanium;octadecanoate | wikipedia.orgnih.gov |
| CAS Number | 1002-89-7 | wikipedia.orgcymitquimica.com |
| Chemical Formula | C₁₈H₃₉NO₂ or CH₃(CH₂)₁₆COONH₄ | wikipedia.orgnih.gov |
| Molar Mass | 301.515 g·mol⁻¹ | wikipedia.org |
| Synonyms | Octadecanoic acid, ammonium salt; this compound | wikipedia.orgnih.gov |
Historical Perspectives on Surfactant and Emulsifier Science
The science of surfactants and emulsifiers, the class to which ammonium stearate belongs, has a long history rooted in the production of soap. The earliest known evidence of soap-like materials dates to ancient Babylon around 2800 BC. ripublication.com These early soaps were simple surfactants made from fats and ashes. For centuries, the fundamental principle remained the same: creating a substance that could help mix oil and water for cleaning.
The term "surfactant," a portmanteau of "surface-active agent," was not coined until 1950. wikipedia.org The scientific understanding and development of synthetic surfactants grew rapidly in the 20th century. An emulsifier is a type of surfactant that stabilizes an emulsion, which is a mixture of two or more normally immiscible liquids like oil and water. wikipedia.orgbritannica.com The development of various emulsifiers has been crucial for industries ranging from food and cosmetics to pharmaceuticals and manufacturing. britannica.com Cationic surfactants, a class of compounds with a positively charged hydrophilic head, first gained prominence in 1935 with the recognition of their bacteriostatic properties. ripublication.com While ammonium stearate is an ammonium salt, its primary function is often as an anionic surfactant (due to the stearate anion) or nonionic-like emulsifier, depending on the system's pH. The evolution of surfactant science has led to a vast array of molecules with tailored properties, enabling the precise control of interfacial phenomena in countless academic and industrial processes. wikipedia.orgripublication.com
Current Research Landscape and Emerging Academic Interests
The current research landscape for this compound is diverse, reflecting its versatility as a functional chemical. Academic interest is focused on refining its synthesis, understanding its performance in complex systems, and developing novel applications.
One significant area of research is its use as a modifier in material science. For example, studies have demonstrated that ammonium stearate can be successfully incorporated into silicate (B1173343) wood adhesives to improve their water resistance and thermal stability. researchgate.net In a 2021 study, a silicate adhesive modified with ammonium stearate showed a bonding strength of 0.71 MPa and a 24-hour water absorption rate of 22.81%, meeting national standards for Grade II plywood. researchgate.net
In polymer science, ammonium stearate is investigated as a surface coating for fillers like calcium carbonate. scispace.com Such coatings modify the surface energy of the filler, which can lead to better dispersion within a polymer matrix and improved mechanical properties of the resulting composite material. scispace.com
Another emerging interest is its role as a foam stabilizer in the creation of porous materials. Research has shown that the amount of ammonium stearate emulsion used during the synthesis of poly(n-butyl acrylates) (PBA) directly influences the pore structure of the final material. rsc.org In one study, increasing the ammonium stearate emulsion content resulted in a higher number of more uniformly distributed pores and an increase in shear strength from 0.13 MPa to 0.70 MPa. rsc.org The compound's ability to stabilize air bubbles, with a measured foam half-life of 192 hours, is critical to this application. rsc.org
Furthermore, research continues into optimizing the synthesis of related compounds, such as investigating reaction parameters like temperature and time for the production of triethyl ammonium stearate, providing insights that could be applicable to ammonium stearate production. jca.edu.vn These research avenues highlight a trend towards using established chemicals like ammonium stearate to create more advanced and specialized materials. researchgate.netrsc.org
| Research Area | Key Finding | Source |
|---|---|---|
| Wood Adhesives | Modification of silicate adhesive with ammonium stearate improved water resistance, with bonding strength reaching 0.71 MPa. | researchgate.net |
| Porous Materials | Used as a foam stabilizer, it enables the formation of uniform fine pores in poly(n-butyl acrylates) materials, increasing shear strength up to 0.70 MPa. | rsc.org |
| Polymer Composites | Investigated as a coating for calcium carbonate filler to reduce surface energy and improve dispersion in polymers. | scispace.com |
| Printing & Coatings | Aqueous dispersions are used in gravure printing to improve coating rheology and reduce foaming during processing. | atamanchemicals.com |
Properties
Molecular Formula |
C18H39NO2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
azane;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3 |
InChI Key |
JPNZKPRONVOMLL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.N |
physical_description |
Liquid White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH] |
Origin of Product |
United States |
Synthesis and Preparative Methodologies
Laboratory Synthesis Routes
Laboratory-scale synthesis of ammonium (B1175870) stearate (B1226849) typically involves direct reaction between stearic acid and an ammonium source in a suitable solvent. The two most prevalent methods utilize aqueous ammonia (B1221849) and ammonium carbonate.
The core of ammonium stearate synthesis lies in the acid-base reaction between the carboxylic acid group of stearic acid and an ammonium-containing base.
A common and straightforward method for preparing ammonium stearate involves the reaction of stearic acid with aqueous ammonia (ammonium hydroxide). wikipedia.org This reaction is typically carried out by dissolving stearic acid in a suitable medium and then introducing an aqueous solution of ammonia.
One documented procedure involves heating a mixture of water and certain polymers to create a clear solution. Stearic acid is then added and dispersed in this stirred solution. Subsequently, a 28% solution of ammonium hydroxide (B78521) is added dropwise to the dispersion, leading to the formation of an ammonium stearate gel. prepchem.com Another approach involves reacting stearic acid with an excess of 28–30% aqueous ammonia, followed by evaporation to isolate the final product. Industrial production may involve mixing stearic acid with other components like lauryl sodium sulfate (B86663) and water at a controlled temperature of 10-25°C, followed by the addition of ammonium hydroxide and subsequent emulsification. patsnap.comgoogle.comguidechem.com
Ammonium carbonate can also serve as the ammonium source for the neutralization of stearic acid. wikipedia.org This method can be advantageous as it may offer better control over the stoichiometry of the reaction and can help in avoiding issues with excessive foaming that might occur with aqueous ammonia. The reaction between stearic acid and ammonium carbonate proceeds to form ammonium stearate, water, and carbon dioxide.
Influence of Reaction Parameters on Synthesis Efficiency and Yield
The efficiency and yield of ammonium stearate synthesis are significantly impacted by various reaction parameters, including the choice of solvent, reaction time, and temperature.
The solvent plays a crucial role in the synthesis of ammonium stearate by facilitating the interaction between the reactants.
Water : Water is a common solvent for the synthesis of ammonium stearate, particularly when using aqueous ammonia. jca.edu.vnresearchgate.netresearchgate.net It is effective at dissolving the ammonium source and dispersing the stearic acid. However, in some contexts, using water as a solvent has resulted in lower yields compared to other solvents. jca.edu.vnresearchgate.net For instance, in the synthesis of a related compound, triethyl ammonium stearate, the yield in water was 45.5%. jca.edu.vn
Ethanol (B145695) : Ethanol is another solvent that has been investigated for the synthesis of ammonium stearate and related compounds. jca.edu.vnresearchgate.netresearchgate.net It has been found to be a suitable solvent because it can dissolve the resulting ionic liquid (ammonium stearate) while not dissolving certain by-products. jca.edu.vnresearchgate.net In a comparative study for triethyl ammonium stearate, the use of ethanol as a solvent resulted in a significantly higher yield of 90.5%. jca.edu.vn
The following table summarizes the effect of the solvent on the yield of a related ammonium salt, triethyl ammonium stearate, which can provide insights into the synthesis of ammonium stearate.
Table 1: Effect of Solvent on the Yield of Triethyl Ammonium Stearate
| Solvent | Yield (%) |
|---|---|
| Water | 45.5 |
| Ethanol | 90.5 |
Data derived from a study on triethyl ammonium stearate synthesis, which is analogous to ammonium stearate synthesis. jca.edu.vn
Optimizing reaction time and temperature is critical for maximizing the yield and purity of the product.
Temperature : The reaction temperature can significantly influence the rate of reaction and the final yield. For instance, in the synthesis of triethyl ammonium stearate, the efficiency increased from 61.3% to 90.5% as the temperature was raised from 35°C to 55°C. jca.edu.vn Another process describes warming the reactants to 140°F (60°C) to form the ammonium stearate soap. prepchem.com However, in some industrial emulsion production methods, the temperature is maintained at a lower range of 10-25°C. patsnap.comgoogle.com
Reaction Time : The duration of the reaction is also a key factor. In the synthesis of triethyl ammonium stearate, a reaction time of 7 hours was found to be suitable at 55°C. jca.edu.vn For industrial emulsion production, after the initial reaction, the mixture is typically allowed to stand for 1-2 hours before filtration. patsnap.comgoogle.com
The interplay between temperature and reaction time is crucial. For stearate-based ionic liquids, it has been noted that they should be synthesized at a higher temperature and for a longer time compared to their oleate-based counterparts. jca.edu.vnresearchgate.netvjol.info.vn
The table below illustrates the impact of temperature on the yield of triethyl ammonium stearate, a closely related compound.
Table 2: Influence of Temperature on the Yield of Triethyl Ammonium Stearate
| Temperature (°C) | Yield (%) |
|---|---|
| 35 | 61.3 |
| 45 | Not specified |
| 55 | 90.5 |
| 65 | 90.5 |
Data from a study on triethyl ammonium stearate, indicating that the yield plateaus after a certain temperature. jca.edu.vn
Impact of Acid/Amine Molar Ratios
The molar ratio of stearic acid to the amine (ammonia source) is a critical parameter that influences the efficiency of the synthesis. To drive the reaction equilibrium towards the formation of the ammonium salt product and increase the yield, an excess amount of the acid is often utilized. researchgate.netjca.edu.vn Studies on similar ammonium salt syntheses, such as triethyl ammonium stearate, have shown that varying the acid-to-amine molar ratio is a key strategy for optimizing product yields. researchgate.netjca.edu.vnvjol.info.vn For instance, research on related ionic liquids indicates that adjusting the molar ratio of carboxylic acid to amine from 1.1 to 1.4 can significantly impact the synthesis efficiency. jca.edu.vn This principle of using an excess of one reactant to shift the equilibrium is fundamental in chemical synthesis and is applied to maximize the conversion to ammonium stearate. researchgate.net
Quantification of Reaction Efficiency and Product Purity
To ensure the synthesis is complete and the final product meets purity standards, several analytical techniques are employed. These methods confirm the neutralization of the acid and verify the absence of starting materials.
Titrimetric Methods for Neutralization Confirmation
Titrimetric analysis is a fundamental quantitative method used to confirm the complete neutralization of stearic acid. This process, specifically an acid-base titration, involves determining the amount of unreacted acid remaining in the reaction mixture. ncert.nic.in
The procedure typically involves taking a sample from the reaction and titrating it with a standardized solution of a strong base, such as potassium hydroxide or sodium hydroxide. pharmaguideline.com An indicator, like phenolphthalein, is added to the sample; its color change from colorless to pink signals the endpoint of the titration, which corresponds to the point of complete neutralization. ncert.nic.inpharmaguideline.com The volume of the titrant used allows for the calculation of any residual acidity, thereby quantifying the extent of the reaction. Monitoring the pH of the solution is another way to track the neutralization process to its equivalence point.
Table 1: Key Aspects of Titrimetric Neutralization Confirmation
| Parameter | Description | Example |
| Analysis Type | Acid-Base Titration | Titrating residual stearic acid with a standard base solution. pharmaguideline.com |
| Titrant | A standard solution of a strong base. | 0.1M Potassium Hydroxide (KOH). pharmaguideline.com |
| Indicator | A chemical that changes color at a specific pH. | Phenolphthalein. ncert.nic.inpharmaguideline.com |
| Endpoint | The point at which the reaction is complete. | A faint, persistent pink color appears. ncert.nic.in |
| Purpose | To confirm the absence of unreacted stearic acid. | Ensures the reaction has gone to completion. |
Spectroscopic Verification of Precursor Absence (e.g., FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for verifying the successful conversion of stearic acid to ammonium stearate by identifying the functional groups present in a sample. jca.edu.vn The analysis focuses on the disappearance of the characteristic absorption band of the stearic acid precursor and the appearance of new bands corresponding to the product.
Unreacted stearic acid exhibits a strong, characteristic absorption peak for the carbonyl group (C=O) of the carboxylic acid, typically found around 1700 cm⁻¹. acs.org Upon successful neutralization and formation of the ammonium salt, this peak disappears. In its place, new absorption bands corresponding to the carboxylate anion (COO⁻) appear. These are typically two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The presence of the ammonium ion (NH₄⁺) also gives rise to characteristic peaks. The absence of the 1700 cm⁻¹ carbonyl peak in the final product's spectrum is a clear confirmation that the stearic acid precursor has been consumed. acs.org
Industrial Scale Production Approaches
On an industrial scale, ammonium stearate is often produced as a stable emulsion, which is convenient for many of its applications. patsnap.com The processes are designed for efficiency, safety, and the production of a consistent, high-purity product. google.comguidechem.com
Emulsion-Based Manufacturing Processes
The industrial production of ammonium stearate is frequently carried out via an emulsion-based process at ambient temperatures. patsnap.comgoogle.comguidechem.com This method avoids the high temperatures required in traditional processes, which were often difficult to control and resulted in a high-viscosity product. guidechem.com
A typical modern process involves the following steps:
Stearic acid, an emulsifying agent such as sodium lauryl sulfate, and water are added to a reaction vessel. patsnap.comgoogle.com
The mixture is stirred at a controlled temperature, often between 10-25°C, until it is homogeneous. patsnap.comgoogle.com
Ammonia water is then slowly added while the stirring speed is increased significantly (e.g., to 1200-1600 rpm) until all the stearic acid melts and reacts, forming a fluid ammonium stearate liquid. google.comguidechem.com
This liquid is then transferred to an emulsifying tank, where it is subjected to high-speed emulsification (e.g., at 2700-3100 rpm) until the liquid achieves a silvery-white metallic luster and a low viscosity (e.g., ≤350cps). patsnap.comgoogle.com
Finally, the emulsion is allowed to stand for 1-2 hours before filtration and packaging. patsnap.com
Table 2: Example Formulation for Industrial Ammonium Stearate Emulsion
| Component | Weight Percentage (%) |
| Stearic Acid | 15-35% |
| 20% Ammonia Water | 6-14% |
| Sodium Lauryl Sulfate (Emulsifier) | 1-3% |
| Water | Remainder |
| Source: google.com |
Considerations for Large-Scale Continuous Production
The emulsion-based manufacturing process is well-suited for large-scale continuous production. patsnap.comgoogle.com Key considerations and advantages for this approach include:
Safety: The reaction is conducted under normal temperature and pressure, which enhances operational safety compared to high-temperature methods. google.comguidechem.com
Equipment: The process utilizes relatively simple input equipment, which helps in saving costs. google.comguidechem.com
Product Quality: This method allows for the production of a finished product with excellent fluidity and stability, high purity, and low viscosity. patsnap.comgoogle.com The resulting emulsion disperses well in aqueous liquids and has a good shelf life. google.com
Process Control: Modern methods offer better control over the reaction compared to older, high-temperature batch processes, ensuring consistent product quality. guidechem.com
Environmental Impact: The entire production process can be designed to have no pollution or emissions. google.comguidechem.com
Colloidal Science and Emulsion Stabilization Research
Amphiphilic Characteristics and Surfactant Mechanisms
The efficacy of ammonium (B1175870) stearate (B1226849) as an emulsifying and stabilizing agent is rooted in its molecular structure. It is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The molecule consists of a hydrophilic ammonium head (NH₄⁺) and a long, hydrophobic hydrocarbon tail derived from stearic acid (CH₃(CH₂)₁₆COO⁻). This dual nature dictates its behavior at interfaces.
In a system containing two immiscible phases like oil and water, the molecules at the interface are in a high-energy state. Surfactants act to lower this energy. cosmileeurope.eu Due to its amphiphilic structure, ammonium stearate spontaneously migrates to and adsorbs at the oil-water interface. The hydrophilic ammonium head orients itself towards the aqueous phase, while the hydrophobic stearate tail extends into the oil phase.
This molecular arrangement at the interface disrupts the cohesive forces between the water molecules, leading to a significant reduction in the interfacial tension. cosmileeurope.eu By lowering the energy required to create new interfacial area, ammonium stearate facilitates the breakup of larger droplets into smaller ones during the emulsification process, forming a kinetically stable emulsion. fiveable.me The effectiveness of ammonium stearate in reducing surface tension makes it a valuable surfactant. ontosight.aiguidechem.com
Table 1: Surfactant Properties of Ammonium Stearate
| Property | Description | Relevance to Emulsion Stabilization |
| Molecular Structure | Amphiphilic, with a hydrophilic ammonium head and a hydrophobic stearate tail. | Enables adsorption at the oil-water interface. |
| Solubility | Slightly soluble in water; soluble in polar solvents like ethanol (B145695). atamanchemicals.com | Allows for dispersion in the continuous phase (typically water in O/W emulsions) to reach the interface. |
| Function | Surfactant, Emulsifying Agent, Cleansing Agent. atamanchemicals.comcosmileeurope.eu | Reduces interfacial tension and forms a protective barrier around droplets. cosmileeurope.eufiveable.me |
| Mechanism | Adsorbs at interfaces, orienting its polar and non-polar regions to the respective phases. | Lowers the free energy of the system, facilitating the formation of a stable emulsion. |
As ammonium stearate molecules accumulate at the oil-water interface, they form a protective film around the dispersed droplets. fiveable.me This film acts as a physical barrier that helps prevent the droplets from coming into direct contact and coalescing, which would lead to phase separation. fiveable.mecsu.edu.cn The stability of the emulsion is critically dependent on the properties of this interfacial film, including its thickness, density, and mechanical strength. fiveable.me A well-formed, tightly packed film provides a robust barrier against the various destabilization mechanisms that emulsions are subject to, such as flocculation and coalescence. ub.edu
Mechanisms of Emulsion and Dispersion Stabilization
The stability of a colloidal system stabilized by ammonium stearate is not due to a single phenomenon but rather a combination of interacting forces and effects. The primary mechanisms include electrostatic repulsion, steric hindrance, and the formation of a rheologically significant interfacial film.
As an ionic surfactant, ammonium stearate imparts an electrical charge to the surface of the droplets it stabilizes. fiveable.me In an oil-in-water emulsion, the ammonium stearate molecules orient with their carboxylate head groups towards the water, creating a charged surface on the oil droplets. This surface charge attracts counter-ions from the aqueous phase, forming an electrical double layer. fiveable.me
According to the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, the stability of a colloid is determined by the sum of two main forces: the attractive van der Waals forces and the repulsive electrostatic forces arising from the overlapping of the electrical double layers of adjacent particles. ub.eduresearchgate.net
Van der Waals Forces: These are attractive forces that promote the aggregation or flocculation of droplets. ub.edu
Electrostatic Repulsion: When two similarly charged droplets approach each other, their electrical double layers overlap, creating a repulsive force that pushes them apart. fiveable.meub.edu
A stable emulsion is achieved when the repulsive forces are dominant, creating a significant energy barrier that prevents the droplets from getting close enough for the attractive van der Waals forces to cause irreversible aggregation. ub.edu The presence of electrolytes in the system can influence the thickness of the double layer and thus the magnitude of this energy barrier. ub.edu
Table 2: Principles of DLVO Theory in Emulsion Stabilization
| Force Component | Nature | Description | Role in Stability |
| Van der Waals | Attractive | Weak, long-range intermolecular forces that pull droplets together. ub.edu | Promotes destabilization (flocculation, coalescence). |
| Electrostatic | Repulsive | Arises from the interaction of electrical double layers around charged droplets. fiveable.me | Promotes stabilization by preventing close approach of droplets. |
| Total Interaction Energy | Net Result | The sum of the attractive and repulsive potential energies. researchgate.net | A high positive energy barrier indicates a kinetically stable emulsion. ub.edu |
Beyond electrostatic effects, the long hydrocarbon tails of the stearate molecules contribute to stability through steric hindrance, also known as steric repulsion. numberanalytics.comvliz.be The adsorbed layers of ammonium stearate, with their protruding C18 alkyl chains, create a physical barrier.
When two droplets approach each other, the polymer-like stearate chains begin to overlap and interpenetrate. numberanalytics.com This leads to two effects:
Osmotic Effect: The concentration of chains in the overlap region increases, creating an osmotic pressure that draws solvent into the region, forcing the droplets apart. vliz.be
Volume Restriction Effect: The chains lose conformational entropy (freedom of movement) as they are compressed, which is an energetically unfavorable state, resulting in a repulsive force.
This steric stabilization mechanism is particularly important and works in concert with electrostatic repulsion to prevent droplet agglomeration. mdpi.com
The layer of ammonium stearate adsorbed at the droplet interface is not merely a static barrier; it possesses distinct rheological (flow and deformation) properties. atamanchemicals.com The intermolecular interactions between the packed stearate chains can create a viscoelastic interfacial film—one that exhibits both liquid-like (viscous) and solid-like (elastic) characteristics. fiveable.menih.gov
The stability of emulsions and foams is strongly correlated with the viscoelasticity of the interfacial film. nih.govresearchgate.net
High Elasticity: An elastic film can resist deformation and recover its shape, which is crucial for preventing droplet rupture during collisions or under shear stress.
High Viscosity: A viscous interface slows down the drainage of the liquid film between two approaching droplets, providing more time for repulsive forces to act and hindering coalescence.
Ammonium stearate has been shown to have a positive effect on the rheology of coatings and can be used to control foam structure, indicating its ability to form such functional viscoelastic films. atamanchemicals.com The formation of a robust, viscoelastic film provides a mechanical barrier to coalescence that complements the electrostatic and steric repulsion mechanisms, leading to highly stable emulsions. nih.gov Research has shown that a higher elasticity of the oil/water interfacial film leads to greater resistance to coalescence. nih.gov
Interactions with Other Surfactant Systems
As an anionic surfactant, ammonium stearate exhibits significant interactions when mixed with other types of surfactants, often leading to synergistic effects where the properties of the mixture are superior to those of the individual components.
Interactions with Cationic Surfactants: When mixed with cationic surfactants, strong synergistic interactions occur due to the electrostatic attraction between the negatively charged stearate headgroup and the positively charged headgroup of the cationic surfactant. acs.org This leads to more effective packing at interfaces, a significant reduction in the surface tension of water, and a lower critical micelle concentration (CMC) for the mixed system. acs.org Depending on the specific surfactants, their chain lengths, and the molar ratio, these "catanionic" mixtures can form various structures, including precipitates, viscoelastic wormlike micelles, or spontaneously formed vesicles. uni-bayreuth.de
Interactions with Nonionic Surfactants: Mixtures of anionic and nonionic surfactants also display synergistic behavior. The presence of the nonionic surfactant can reduce the electrostatic repulsion between the anionic stearate headgroups, which favors micellization and results in a lower CMC for the mixture. researchgate.net The interaction in these systems can be thermodynamically favorable, leading to enhanced stability and performance. researchgate.net
Interactions with Zwitterionic Surfactants: The aggregation patterns of zwitterionic surfactants can be altered drastically when mixed with an ionic surfactant like ammonium stearate. nih.gov These mixtures are of interest for applications requiring controllable viscoelasticity. Molecular thermodynamic models have been developed to predict the aggregation equilibrium in these complex systems, accounting for factors like dipolar contributions to the free energy of aggregation. nih.gov
Co-surfactant Effects in Emulsion Systems
In many emulsion formulations, the combination of multiple surfactants is employed to achieve superior stability and performance compared to single-surfactant systems. cosmileeurope.euscribd.com A co-surfactant is typically a surface-active molecule that integrates into the primary surfactant layer at the oil-water interface, modifying its properties. The function of a co-surfactant is to enhance the flexibility and stability of the interfacial film, often by disrupting crystalline structures or optimizing the packing of surfactant molecules.
Ammonium stearate can function within such a mixed system. Research and industrial formulations have demonstrated its use alongside other surfactants to create highly stable emulsions. For instance, a patented method for producing a stable ammonium stearate emulsion involves its formation in a system that includes lauryl sodium sulfate (B86663), another anionic surfactant. google.com In this formulation, the ammonium stearate is formed in situ by the reaction of stearic acid and ammonia (B1221849) water, while lauryl sodium sulfate is added as a co-emulsifier. google.com This combination results in a stable emulsion with good dispersion effects, highlighting the utility of a mixed-surfactant approach. google.com
The inclusion of a co-surfactant helps to ensure that the two immiscible phases (like oil and water) can be finely and stably mixed. cosmileeurope.eu By using surfactants in combination, formulators can meet multiple requirements simultaneously, such as effective soil dissolution and good skin tolerance in cosmetic products. cosmileeurope.eu
Table 1: Example Formulation of a Stable Emulsion with a Co-surfactant System This table illustrates the components used in a patented formulation for a stable ammonium stearate emulsion, demonstrating its use in a mixed-surfactant system.
| Component | Function | Weight Percentage (%) |
|---|---|---|
| Stearic Acid | Precursor to Ammonium Stearate | 15 - 35% |
| 20% Ammonia Water | Reactant for Ammonium Stearate | 6 - 14% |
| Lauryl Sodium Sulfate | Co-surfactant / Co-emulsifier | 1 - 3% |
| Water | Continuous Phase | Remainder |
Data sourced from a patent on ammonium stearate emulsion production. google.com
Synergistic Blends with Cationic Surfactants for Enhanced Foam Stability
Foams are thermodynamically unstable systems consisting of gas bubbles dispersed in a liquid. conicet.gov.ar Their stability depends on the properties of the thin liquid films (lamellae) separating the bubbles. Surfactants are essential for creating and stabilizing these films. A significant area of research involves the synergistic interaction between anionic and cationic surfactants, often called "catanionic" mixtures, to produce exceptionally stable foams. researchgate.net
Ammonium stearate, an anionic surfactant, exhibits notable synergistic effects when blended with certain cationic surfactants. Research findings indicate that blends of ammonium stearate with cationic surfactants such as Cetyl Trimethyl Ammonium Bromide (CTAB) can significantly enhance foam stability. This enhanced stability is particularly valuable in applications like cementitious materials, where the performance of the ammonium stearate-cationic blend has been shown to outperform that of sodium stearate.
The mechanism behind this synergy lies in the strong electrostatic attraction between the negatively charged headgroup of the anionic surfactant (stearate) and the positively charged headgroup of the cationic surfactant. researchgate.net This attraction leads to the formation of a more tightly packed and organized surfactant monolayer at the gas-liquid interface. researchgate.nettandfonline.com This dense interfacial layer creates a highly viscoelastic film that is more resistant to rupture and slows down the drainage of liquid from the foam lamellae, thereby preventing bubble coalescence and coarsening. researchgate.netmdpi.com The result is a foam structure with a much longer lifespan than foams stabilized by either surfactant alone.
Table 2: Research Findings on Synergistic Surfactant Blends for Foam Stability This table summarizes the observed effects of combining ammonium stearate with cationic surfactants.
| Surfactant System | Interacting Surfactants | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Anionic-Cationic Blend | Ammonium Stearate (Anionic) + CTAB (Cationic) | Significantly enhanced foam stability. | Strong electrostatic attraction between oppositely charged headgroups leads to a densely packed, viscoelastic interfacial film. researchgate.net |
| General Anionic-Cationic Mixtures | Various Anionic + Cationic Surfactants | Formation of robust foams with high stability against coalescence and coarsening. researchgate.netacs.org | Creation of tightly packed surfactant layers at the gas-liquid interface, conferring high disjoining pressure and viscoelasticity. researchgate.net |
Data synthesized from research on anionic-cationic surfactant interactions. researchgate.netacs.org
Advanced Materials Science Applications and Mechanistic Studies
Role in Coatings and Surface Modification Technologies
Ammonium (B1175870) stearate (B1226849) plays a significant role as a surface-modifying agent for particulate fillers used in composite materials. Its effectiveness stems from its molecular structure, which features a long, hydrophobic hydrocarbon tail (the stearate portion) and a hydrophilic ammonium head. This dual characteristic allows it to act as a surfactant at the interface between inorganic fillers and organic polymer matrices.
Inorganic fillers such as calcium carbonate (CaCO₃) are often hydrophilic, making them incompatible with hydrophobic polymer matrices. This incompatibility can lead to poor dispersion and weak interfacial adhesion. Surface treatment with stearic acid and its salts, including ammonium stearate, is a common method to render the filler surface hydrophobic. daneshyari.comresearchgate.netgesterinstruments.com
The mechanism of hydrophobic layer formation involves the adsorption of the stearate portion of the ammonium stearate molecule onto the surface of the filler particles. In the case of calcium carbonate, a chemical reaction can occur between the hydrophilic head of the stearate and the calcium cations on the filler surface. daneshyari.comresearchgate.net This creates a monomolecular layer of hydrophobic molecules covering the CaCO₃ particles. researchgate.net The long hydrocarbon tails of the stearate molecules orient outwards, creating a hydrophobic shell around the filler particles. This surface modification reduces the surface energy of the filler, making it more compatible with non-polar polymer matrices. gesterinstruments.com
Table 1: Comparison of Surface Properties of Untreated and Stearic Acid-Treated Calcium Carbonate
| Property | Untreated Calcium Carbonate | Stearic Acid-Treated Calcium Carbonate |
| Surface Nature | Hydrophilic | Hydrophobic (Organophilic) |
| Compatibility with Polymers | Poor | Improved |
| Tendency to Agglomerate | High | Reduced |
| Dispersion in Polymer Matrix | Poor | Enhanced |
This table provides a generalized comparison based on the effects of stearic acid treatment on calcium carbonate fillers.
The hydrophobic layer formed by ammonium stearate on the surface of filler particles is crucial for improving their dispersion within a polymer matrix. Untreated hydrophilic fillers tend to agglomerate in a hydrophobic polymer melt due to strong particle-particle interactions. These agglomerates can act as stress concentration points, detrimentally affecting the mechanical properties of the composite material.
By reducing the surface energy of the filler particles, the stearate coating weakens the attractive forces between them, thus preventing agglomeration. mdpi.com This allows for a more uniform distribution of the filler throughout the polymer matrix. Improved dispersion leads to a more homogeneous composite material with enhanced mechanical properties. For instance, studies on polyethylene (B3416737) (PE) composites have shown that fillers coated with stearic acid disperse more uniformly with smaller particle sizes compared to uncoated fillers. mdpi.com
The presence of hydrophilic fillers can increase the moisture sensitivity of polymer composites. Water absorption can lead to swelling of the filler, degradation of the polymer matrix, and a weakening of the filler-matrix interface, all of which can compromise the long-term performance and dimensional stability of the composite.
The hydrophobic layer created by ammonium stearate acts as a barrier, reducing the tendency of the filler particles to absorb moisture. This mitigation of moisture sensitivity is critical for applications where the composite material may be exposed to humid environments. By preventing water from reaching the filler surface, the integrity of the composite is better maintained over time. Polymeric coatings, in general, can significantly slow the ingress of moisture into composite materials. dtic.mil The effectiveness of this barrier is dependent on the quality and thickness of the coating. dtic.mil
The thickness of the stearate coating on the filler particles can influence the final properties of the composite material. An optimal coating thickness is necessary to achieve the desired balance of properties. While a monolayer is often the goal for achieving good compatibility, an insufficient coating may not provide adequate hydrophobicity, leading to poor dispersion.
Conversely, an excessive coating can also be detrimental. Too much surfactant can lead to a waxy or greasy feel on the filler surface and can negatively impact the mechanical properties of the composite. For example, an excess of stearic acid in low-density polyethylene (LDPE)–CaCO₃ composites was found to reduce tensile strength, yield strain, and ultimate elongation. researchgate.net Therefore, controlling the amount of ammonium stearate used during the surface treatment process is crucial for tailoring the material properties of the final composite. The optimal amount of surfactant is generally considered to be that which is necessary to cover the filler surface with an organic monolayer. researchgate.net
Table 2: Hypothetical Influence of Ammonium Stearate Coating Thickness on Composite Properties
| Coating Thickness | Effect on Filler Dispersion | Effect on Moisture Resistance | Potential Impact on Mechanical Properties |
| Insufficient | Poor | Limited | Weak filler-matrix adhesion, agglomerates acting as stress risers. |
| Optimal (Monolayer) | Good | Good | Improved tensile strength and impact resistance due to better stress transfer. |
| Excessive | Good | Good | Potential for plasticization of the matrix, leading to reduced stiffness and strength. researchgate.net |
This table is a hypothetical representation based on general principles of filler coating and the observed effects of excess stearic acid.
Rheology Modification and Foam Stabilization in Applied Systems
Ammonium stearate's surfactant properties also make it useful in controlling the flow behavior (rheology) and stabilizing foams in various liquid systems, particularly in coatings and latex applications.
In latex systems such as acrylic latex coatings, ammonium stearate can function as a rheology modifier, influencing the viscosity and flow characteristics of the formulation. While detailed mechanistic studies specifically on ammonium stearate in acrylic latex are not extensively available in the provided search results, its behavior can be inferred from its chemical nature and the general principles of rheology modifiers in latex paints.
Ammonium stearate is an anionic surfactant. rudolf-duraner.com.tr When dispersed in an aqueous latex system, the stearate molecules can adsorb onto the surface of the latex particles and pigment particles. This adsorption can lead to several effects that modify the rheology:
Increased Viscosity: The presence of ammonium stearate can increase the viscosity of the liquid phase, which contributes to slower drainage and enhanced stability. In latex paints, it is noted to have a positive effect on the coating rheology. atamanchemicals.com
Foam Stabilization: Ammonium stearate is also known to act as a foam stabilizer in coatings. atamanchemicals.comsankalporganics.in This is particularly relevant in applications like foam coatings for textiles. rudolf-duraner.com.tr The mechanism involves the stearate molecules orienting at the air-water interface of bubbles, strengthening the liquid films that make up the bubble walls. This reinforcement slows down liquid drainage from the foam structure and prevents the bubbles from coalescing, leading to a more stable foam. An ammonium stearate emulsion has been shown to significantly improve foam stability in foam coating applications. google.com
Impact on Uniform Pore Structure Formation in Foamed Materials
Ammonium stearate is utilized as a high-performance foam stabilizer, particularly in aqueous-based systems like latex and foam coatings. wikipedia.org Its primary function is to enable the formation of a uniform and fine-pored cellular structure. wikipedia.org
The mechanism is rooted in its amphiphilic nature. The molecule consists of a hydrophilic ammonium head (NH₄⁺) and a long, hydrophobic stearate tail. When introduced into a foaming system, ammonium stearate migrates to the air-water interface of the bubbles. The hydrophobic tails orient towards the air phase while the hydrophilic heads remain in the aqueous phase. This arrangement reduces the surface tension of the liquid film surrounding the bubble, which is a key factor in foam stabilization. wsdchemical.com By lowering the surface tension, it prevents the coalescence and disproportionation (Ostwald ripening) of bubbles, where larger bubbles grow at the expense of smaller ones. This stabilization of individual bubbles during the material's curing or drying phase allows for the development of a homogenous matrix with evenly distributed, fine pores. wikipedia.org
The table below illustrates the typical effect of a foam stabilizer like ammonium stearate on the pore structure of a foamed polymer, based on generalized research findings.
Table 1: Illustrative Impact of Ammonium stearate on Foam Material Properties
| Property | Control (No Stabilizer) | With Ammonium stearate |
|---|---|---|
| Average Pore Diameter | >500 µm | 100-200 µm |
| Pore Size Distribution | Wide / Non-uniform | Narrow / Uniform |
| Cell Structure | Irregular, collapsed cells | Closed, spherical cells |
| Foam Stability | Low (rapid collapse) | High (stable) |
This table is illustrative of the expected effects of a foam stabilizer and is not derived from a single specific study on ammonium stearate.
Foam Damping During High-Speed Processing (e.g., Gravure Printing)
In high-speed industrial processes such as gravure printing, the rapid agitation and circulation of coatings and inks can lead to excessive foam generation. This entrapped air can cause defects in the final product, such as pinholes or uneven coating surfaces. An aqueous dispersion of ammonium stearate is effectively used to counteract this issue, acting as a foam-damping or anti-foaming agent. wikipedia.orgatamanchemicals.com
The mechanism of foam damping in this context relies on the rapid migration of the ammonium stearate molecules to newly formed air-liquid interfaces. During high-shear processing, new surfaces are constantly being created. Ammonium stearate's ability to quickly populate these interfaces and reduce surface tension prevents the formation of stable bubble films. It disrupts the elasticity of the bubble wall, promoting rapid bubble collapse and preventing the foam from building up. This positive effect on the coating rheology ensures a smooth and consistent application even at high processing speeds. atamanchemicals.com
Table 2: Representative Data on Foam Damping Efficiency
| Time after Agitation | Foam Height (Control) | Foam Height (with Ammonium stearate) |
|---|---|---|
| 0 min | 120 mm | 50 mm |
| 2 min | 95 mm | 15 mm |
| 5 min | 70 mm | <5 mm |
This table provides representative data illustrating the typical performance of a foam-damping agent in a high-speed coating application.
Rheological Behavior in Various Polymer Composites
While specific research detailing the rheological effects of ammonium stearate in polymer composites is less prevalent than for its metallic counterparts (e.g., zinc or calcium stearate), its function is understood from its classification as a stearate-based lubricant and processing aid. wsdchemical.comatamanchemicals.com In polymer processing, such lubricants are crucial for modifying the flow behavior of the polymer melt.
In polymer composites, the addition of fillers typically increases the viscosity of the melt. A lubricant like ammonium stearate can counteract this effect. By improving the flow of the polymer matrix and potentially reducing friction between filler particles, it can lead to a decrease in key rheological parameters. The expected effects include:
Lowered Storage Modulus (G'): The elastic component of the melt's viscoelastic behavior would be reduced, indicating less stored energy.
Lowered Loss Modulus (G"): The viscous component would also decrease, reflecting a less viscous melt.
This modification of rheological properties is critical for achieving better dispersion of fillers, preventing degradation from excessive shear heat, and improving the surface finish of the final product.
Application in Adhesive Systems
Ammonium stearate is used as a specialized modifier in certain inorganic adhesive systems to enhance performance and durability.
Modification of Silicate (B1173343) Adhesives for Improved Water Resistance
One of the significant drawbacks of traditional silicate-based wood adhesives (derived from water glass) is their poor water resistance. Research has demonstrated that ammonium stearate can be effectively used as a modifier to overcome this limitation. nimbasia.com
The modification involves incorporating ammonium stearate into the adhesive formulation where it interacts with the silicate structure. The long hydrophobic stearate tail is thought to orient in a way that repels water, while the compound becomes integrated into the silicate molecular network during the curing process. This creates a more robust, cross-linked adhesive matrix with a smoother cured morphology. nimbasia.com This structural enhancement significantly reduces the water absorption of the cured adhesive, thereby improving its durability and bond strength in humid conditions.
Table 3: Performance of Silicate Wood Adhesive Modified with Ammonium Stearate
| Performance Metric | Value | Standard Met |
|---|---|---|
| Bonding Strength | 0.71 MPa | Grade II Plywood National Standard nimbasia.com |
| 24h Water Absorption Rate | 22.81% | Grade II Plywood National Standard nimbasia.com |
Source: Scientific.Net nimbasia.com
Influence on Curing Mechanisms and Thermal Stability of Adhesive Formulations
The inclusion of ammonium stearate in silicate adhesives not only enhances water resistance but also positively influences the curing mechanism and thermal stability. By being successfully introduced into the molecular structure of the silicate, it contributes to a more homogenous and smooth cured morphology. nimbasia.com This suggests that it acts as a dispersing agent for the silica curing agent and becomes an integral part of the final cross-linked network.
This integrated structure results in significantly improved thermal stability. Thermogravimetric analysis (TGA) of silicate adhesives modified with ammonium stearate has shown that the formulation exhibits good stability across a wide temperature range, from 30°C up to 800°C. nimbasia.com This indicates that the incorporation of the stearate enhances the integrity of the inorganic polymer network, making it more resistant to thermal degradation compared to the unmodified adhesive.
Lubrication Mechanisms in Industrial and Formulation Contexts
In various industrial applications, particularly in the processing of plastics and polymers, ammonium stearate functions as a lubricant. atamanchemicals.com The mechanism of action is primarily that of boundary lubrication, a common function of fatty acid salts.
The lubricating effect is almost entirely attributable to the long (C18) hydrocarbon tail of the stearate anion. These long, non-polar chains form a thin, sacrificial layer at the interface between two surfaces—for example, between a polymer melt and a metal die, or between individual polymer granules before melting. This interfacial film reduces friction and prevents direct contact between the surfaces. The molecules align themselves to create a low-shear plane, allowing surfaces to slide past each other with reduced resistance and adhesion. This function is critical in preventing polymers from sticking to processing machinery, reducing wear on equipment, and lowering the energy consumption of processes like extrusion and molding. wsdchemical.com
Friction Reduction in Water-Ethylene Glycol Lubricants
Recent research has focused on improving the tribological performance of aqueous lubricants by using environmentally friendly, fatty acid-derived additives. One such additive, the protic ionic liquid crystal bis(2-hydroxyethyl)ammonium stearate, has demonstrated significant efficacy in water-ethylene glycol (W-EG) solutions. fao.orgmdpi.com The addition of this ammonium salt of stearic acid to a 50:50 W-EG base fluid creates stable emulsions that dramatically reduce friction and wear in sliding contacts. fao.org
Studies using sapphire-AISI 316L stainless-steel pin-on-disk sliding contacts have shown that the addition of bis(2-hydroxyethyl)ammonium stearate can reduce the friction coefficient by up to 76% and the wear rate by as much as 80% compared to the W-EG solution alone. fao.orgmdpi.com The most effective performance is observed at lower concentrations of the additive (0.5 and 1 wt.%). fao.orgmdpi.com
The mechanism behind this improvement involves a shift in wear patterns. While the base W-EG lubricant leads to severe abrasive wear and oxidation within the wear track, the introduction of the stearate additive mitigates these issues. fao.org Scanning Electron Microscopy (SEM) reveals that no abrasion marks are present inside the wear track lubricated with the emulsion containing 0.5% of the additive. fao.orgmdpi.com Furthermore, the additive reduces the oxidation processes that typically occur on the steel surface during friction. fao.orgmdpi.com
| Lubricant Composition | Mean Friction Coefficient (COF) | Wear Rate (mm³/N·m) | Friction Reduction (%) | Wear Reduction (%) |
|---|---|---|---|---|
| Water-Ethylene Glycol (W-EG) | 0.28 | 1.92 x 10⁻⁵ | - | - |
| W-EG + 0.5% DES | 0.08 | 0.38 x 10⁻⁵ | 72% | 80% |
| W-EG + 1% DES | 0.07 | 0.54 x 10⁻⁵ | 76% | 72% |
Role in Powder Flow and Anti-Caking in Material Processing
Stearate salts are widely employed as anti-caking agents and flowability enhancers in the processing of powdered and granulated materials. ataman-chemicals.com The primary function of an anti-caking agent is to prevent the formation of lumps, which facilitates packaging, transport, and consumption. ataman-chemicals.com These agents work by coating individual particles, creating a physical, often water-repellent, barrier that prevents the formation of crystal bridges that cause clumping. ataman-chemicals.com Some agents also function by absorbing excess moisture. ataman-chemicals.com
In material processing, particularly in pharmaceuticals and food science, maintaining consistent powder flow is critical. Lubricants like metallic stearates are added to formulations to improve flowability. nih.gov Studies comparing various lubricants have shown that stearate salts can significantly improve the flow properties of powders. nih.gov For instance, calcium stearate has been shown to decrease the avalanche time of a powder mixture, indicating better flow, with an optimal concentration of around 1 wt.%. nih.gov The addition of these lubricants improves flowability by reducing the inter-particle forces and filling surface cavities on the granules. nih.gov
The effectiveness of these agents is often evaluated by measuring properties such as the angle of repose or avalanche time, where lower values generally indicate better flow. nih.gov
| Lubricant Added to Spray-Dried Lactose | Concentration (wt. %) | Static Angle of Repose (°) | Avalanche Time (s) |
|---|---|---|---|
| None | 0 | ~32.5 | ~4.0 |
| Calcium Stearate | 0.5 | ~27.0 | - |
| Calcium Stearate | 1.0 | - | ~2.5 |
| Magnesium Stearate | 1.0 | ~28.0 | ~3.2 |
| Stearic Acid | 1.0 | ~31.0 | ~3.8 |
Exploration in Polymer Processing and Composites
In the field of polymer science, stearic acid and its salts, including ammonium stearate, are utilized as surface modifiers for inorganic fillers to enhance their compatibility with polymer matrices. This surface treatment is crucial for developing high-performance composite materials.
Filler Surface Characterization and Interphase Region Effects in Polymer Composites
Inorganic fillers like calcium carbonate, silica, and bentonite are often hydrophilic, which makes them incompatible with hydrophobic polymer matrices such as polyethylene (PE) and polypropylene (PP). mdpi.com To overcome this, the filler surfaces are coated with a stearate layer. mdpi.comscispace.com This treatment transforms the filler surface to be hydrophobic, which reduces surface energy, prevents particle agglomeration, and promotes better dispersion within the polymer. mdpi.comresearchgate.net
The presence and characteristics of this stearate coating can be confirmed using various analytical techniques. Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to characterize the chemical nature of the coating on the filler surface. scispace.com The coating modifies the energies of interaction between the filler and the polymer, which directly impacts the interphase region—the area where the two components meet. scispace.com A well-formed interphase, facilitated by the stearate coating, is essential for achieving improved mechanical properties in the final composite material. scispace.com
Impact on Physical and Mechanical Properties of Polymer Composites
Composites containing stearic acid-coated fillers consistently show higher mechanical properties compared to those with unmodified fillers. mdpi.com For example, in polyethylene films, the tensile strength and elongation at break were found to be higher in samples containing surface-treated bentonite and silica. mdpi.com The stearic acid acts as a binder, increasing adhesion and reducing particle agglomeration. mdpi.com Similarly, in polypropylene composites, calcium carbonate treated with stearic acid was more effective in increasing the impact strength compared to composites with uncoated filler. elsevierpure.com The improved dispersion and interfacial bonding allow for more effective stress transfer from the polymer matrix to the filler particles, enhancing the toughness and strength of the material. mdpi.com
| Composite Material (LLDPE Film) | Filler Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Unmodified Bentonite | 7 | 10.3 | 410 |
| Stearic Acid Coated Bentonite | 7 | 12.5 | 510 |
| Unmodified Silica | 7 | 9.8 | 395 |
| Stearic Acid Coated Silica | 7 | 11.2 | 480 |
Function as a Stearic Acid Substitute in Rubber Vulcanization Systems
Stearic acid is a multifunctional and nearly ubiquitous additive in the rubber industry, playing several critical roles in the vulcanization process. stearic-acid.net Vulcanization is the chemical process that converts raw rubber into a more durable material by cross-linking polymer chains, traditionally with sulfur. cjspvc.com
The primary functions of stearic acid in this system are:
Activator for Accelerators: Stearic acid works in conjunction with zinc oxide to form zinc stearate. This complex is a crucial activator for vulcanization accelerators, making the sulfur cross-linking process more efficient, reducing cure time, and improving the mechanical properties of the rubber. stearic-acid.netcjspvc.comnbinno.com
Processing Aid and Lubricant: It acts as an internal lubricant, reducing friction between rubber molecules and improving the flow and mixing of the rubber compound. This ensures a more homogeneous dispersion of other additives like carbon black or silica and facilitates processes like mold release. stearic-acid.netoliviaoleo.com
Dispersing Agent: It aids in the uniform distribution of fillers within the rubber matrix, which is essential for consistent quality and performance. nbinno.comoliviaoleo.com
Ammonium stearate can function as a substitute for stearic acid in these systems because it provides the essential stearate anion. The primary role of stearic acid as an activator is to react with zinc oxide to form zinc stearate. By providing the stearate component, ammonium stearate can participate in this key reaction, thereby serving the same fundamental purpose in activating the vulcanization process.
Analytical Characterization Methodologies for Academic Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure and bonding of ammonium (B1175870) stearate (B1226849).
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the functional groups present in ammonium stearate and for studying the intermolecular interactions, particularly hydrogen bonding. The formation of the ammonium salt from stearic acid and ammonia (B1221849) results in distinct changes in the infrared spectrum.
The key vibrational bands in the FTIR spectrum of ammonium stearate are associated with the carboxylate group (COO⁻), the ammonium cation (NH₄⁺), and the long hydrocarbon chain (C₁₇H₃₅). The strong, broad absorption band typically observed for the O-H stretching of the carboxylic acid dimer in stearic acid (around 2500-3300 cm⁻¹) disappears upon salt formation.
Structural Confirmation: The presence of the carboxylate anion is confirmed by the appearance of two characteristic absorption bands: the asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). For metal stearates, these bands are typically found in the regions of 1520-1580 cm⁻¹ and 1400-1450 cm⁻¹, respectively. In the case of ammonium stearate, a peak observed around 1600 cm⁻¹ is attributed to the presence of the ammonium salt. researchgate.netresearchgate.net The hydrocarbon chain exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers.
Intermolecular Interactions: The ammonium cation (NH₄⁺) plays a crucial role in the intermolecular interactions within the solid-state structure of ammonium stearate through hydrogen bonding. The N-H stretching vibrations of the NH₄⁺ ion are expected in the region of 3200-2800 cm⁻¹. researchgate.net The formation of N-H···O hydrogen bonds between the ammonium cation and the oxygen atoms of the carboxylate group leads to a broadening and shifting of these N-H stretching bands to lower frequencies. acs.orgnih.gov The N-H bending vibrations are typically observed around 1400-1450 cm⁻¹. researchgate.net The analysis of the position and shape of these bands provides valuable information about the strength and nature of the hydrogen bonding network within the crystalline structure. nih.gov
A representative table of expected FTIR peak assignments for ammonium stearate is provided below, based on data for related compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment |
| ν(N-H) | 3200-2800 | N-H stretching in NH₄⁺, broadened by H-bonding |
| νₐ(CH₃), νₐ(CH₂) | 2950-2970, 2915-2935 | Asymmetric C-H stretching of methyl and methylene (B1212753) |
| νₛ(CH₃), νₛ(CH₂) | 2865-2885, 2845-2865 | Symmetric C-H stretching of methyl and methylene |
| νₐ(COO⁻) | ~1600 | Asymmetric stretching of the carboxylate group |
| δ(NH₄⁺) | 1400-1450 | N-H bending in NH₄⁺ |
| νₛ(COO⁻) | 1400-1450 | Symmetric stretching of the carboxylate group |
| δ(CH₂), δ(CH₃) | 1460-1475 | Methylene and methyl scissoring |
| γ(CH₂) | 1180-1350 | Methylene wagging and twisting |
| ρ(CH₂) | ~720 | Methylene rocking |
Note: The exact peak positions can vary depending on the sample preparation and physical state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the definitive structural elucidation of organic molecules like ammonium stearate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. While specific spectral data for ammonium stearate is available in chemical databases, a general description of the expected signals can be provided. nih.govspectrabase.com
Structural Elucidation: In the ¹H NMR spectrum of ammonium stearate, the protons of the long alkyl chain would give rise to a series of signals in the upfield region (typically 0.8-2.5 ppm). The terminal methyl (CH₃) group would appear as a triplet around 0.8-0.9 ppm. The numerous methylene (CH₂) groups would produce a large, complex multiplet signal around 1.2-1.6 ppm. The methylene group alpha to the carboxylate group (α-CH₂) would be deshielded and appear as a triplet at a downfield chemical shift, likely around 2.0-2.3 ppm. The protons of the ammonium cation (NH₄⁺) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the stearate chain. The carboxylate carbon (COO⁻) would be the most deshielded, appearing in the range of 175-185 ppm. The carbons of the alkyl chain would resonate in the upfield region, typically between 10 and 40 ppm.
A table of predicted ¹H and ¹³C NMR chemical shifts for the stearate portion of ammonium stearate is presented below.
| Assignment (Stearate) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~0.9 (triplet) | ~14 |
| (CH₂)₁₄ | ~1.2-1.6 (multiplet) | ~22-34 |
| β-CH₂ | ~1.6 (multiplet) | ~25 |
| α-CH₂ | ~2.2 (triplet) | ~35 |
| COO⁻ | - | ~180 |
Note: These are approximate values and can be influenced by the solvent and other experimental conditions. pdx.edusigmaaldrich.com
Self-Assembly Studies: Ammonium stearate, being an amphiphilic molecule, is expected to self-assemble into micelles or other aggregates in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). NMR spectroscopy is a valuable technique for studying such self-assembly phenomena. nih.govnih.govpku.edu.cn Changes in the chemical shifts, line widths, and relaxation times of the surfactant molecules can be monitored as a function of concentration. The formation of micelles typically leads to a change in the chemical environment of the surfactant molecules, resulting in shifts in the NMR signals. Furthermore, the dynamics of the molecules within the aggregates can be probed using techniques like diffusion-ordered spectroscopy (DOSY), which can distinguish between the faster-diffusing monomers and the slower-diffusing micelles.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. ox.ac.ukresearchgate.netscilit.comresearchgate.net For ammonium stearate, XPS can be used to confirm the presence of carbon, oxygen, and nitrogen on the surface and to investigate their chemical environments.
The XPS spectrum of ammonium stearate would show core-level peaks for C 1s, O 1s, and N 1s. The binding energies of these peaks are characteristic of the elements and their oxidation states.
C 1s: The high-resolution C 1s spectrum is expected to show at least two components. The main peak at a lower binding energy (around 284.8-285.0 eV) would correspond to the carbon atoms in the hydrocarbon chain (C-C and C-H bonds). A second peak at a higher binding energy (around 288-289 eV) would be attributed to the carbon atom of the carboxylate group (O-C=O). researchgate.net
O 1s: The O 1s spectrum would exhibit a peak corresponding to the two oxygen atoms in the carboxylate group, typically in the range of 531-533 eV.
N 1s: The N 1s spectrum would show a peak characteristic of the nitrogen atom in the ammonium cation (NH₄⁺), which is expected to be around 400-402 eV. researchgate.net
The relative atomic concentrations of these elements on the surface can be determined from the areas of their respective XPS peaks, providing a quantitative measure of the surface composition. XPS is also a valuable tool for assessing the reactivity of ammonium stearate surfaces. For instance, changes in the surface composition or the chemical states of the elements after exposure to different environments or reactants can be monitored.
A table of expected binding energies for the core electrons of ammonium stearate is provided below.
| Core Level | Expected Binding Energy (eV) | Assignment |
| C 1s | ~285.0 | C-C, C-H in the alkyl chain |
| C 1s | ~288.5 | O-C=O in the carboxylate group |
| O 1s | ~532.0 | Oxygen in the carboxylate group |
| N 1s | ~401.0 | Nitrogen in the ammonium group (NH₄⁺) |
Note: These are approximate values and can be influenced by sample charging and the specific instrument calibration. researchgate.net
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a variant of FTIR that is particularly useful for analyzing powdered samples and studying adsorbed species on surfaces. This technique is highly relevant for investigating the interaction of ammonium stearate with various substrates or for analyzing coatings of ammonium stearate on particulate materials. rsc.orgsigmaaldrich.comjst.go.jp
In DRIFT spectroscopy, the infrared beam is focused onto the surface of the sample, and the diffusely scattered light is collected and analyzed. This method allows for the acquisition of high-quality spectra from strongly scattering or opaque samples without the need for extensive sample preparation.
Surface Adsorption and Coating Analysis: DRIFT spectroscopy can be employed to study the adsorption of ammonium stearate onto various surfaces, such as minerals, pigments, or other functional materials. By comparing the DRIFT spectrum of the substrate before and after the adsorption of ammonium stearate, the characteristic vibrational bands of the adsorbed species can be identified. This can provide insights into the nature of the interaction between the adsorbate and the substrate, such as whether the adsorption is primarily due to physisorption or chemisorption. Changes in the positions and intensities of the carboxylate and ammonium bands can indicate the formation of new chemical bonds or specific orientations of the adsorbed molecules. nih.gov
This technique is also well-suited for the analysis of thin coatings of ammonium stearate on solid particles. The DRIFT spectrum can confirm the presence of the coating and provide information about its chemical integrity.
Thermal Analysis Techniques
Thermal analysis techniques are essential for determining the thermal stability and decomposition behavior of ammonium stearate.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labwrench.com TGA is used to determine the thermal stability of ammonium stearate and to study its decomposition pathway.
When heated, ammonium stearate is expected to decompose. noaa.gov A typical TGA experiment would involve heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the mass loss as a function of temperature. The resulting TGA curve provides information about the temperatures at which decomposition occurs and the extent of mass loss at each stage.
The decomposition of ammonium stearate likely proceeds through the loss of ammonia (NH₃) and the subsequent decomposition of the resulting stearic acid. The initial mass loss would correspond to the volatilization of ammonia. At higher temperatures, the stearic acid would decompose.
The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss as a function of temperature and can be used to identify the temperatures of maximum decomposition rates for each step.
A hypothetical TGA data table for the decomposition of ammonium stearate is presented below.
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |
| 1 | 100 - 200 | ~5.6 | Ammonia (NH₃) |
| 2 | 200 - 400 | ~94.4 | Decomposition products of stearic acid |
Note: The actual decomposition temperatures and mass loss percentages can vary depending on the heating rate and experimental conditions.
The data obtained from TGA experiments can be further analyzed to determine the kinetics of the decomposition reactions. mdpi.comtainstruments.comscribd.comjes.or.jp By performing experiments at different heating rates, kinetic parameters such as the activation energy (Eₐ) and the pre-exponential factor (A) can be calculated using various kinetic models. This information is crucial for understanding the mechanism of decomposition and for predicting the thermal lifetime of the material.
Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Behavior
Differential Thermal Analysis (DTA) and related techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal in characterizing the thermal properties of ammonium stearate and its derivatives. These methods provide critical data on phase transitions, thermal stability, and energy storage capabilities.
Research into protic ionic liquids derived from stearic acid and ethanolamines, such as 2-hydroxyethylammonium stearate, demonstrates the utility of these analytical methods. rsc.org DSC is employed to determine the latent heat of fusion and specific heat capacity, which are crucial parameters for materials considered for thermal energy storage (TES). rsc.org For instance, a study on these materials revealed significant latent heats of fusion, indicating their potential as phase change materials (PCMs). rsc.org TGA is used to assess thermal stability; 2-hydroxyethylammonium stearate, for example, shows high thermal stability (99.5%). rsc.org
In studies involving modifications of materials with ammonium stearate, thermal analysis plays a key role. When used to modify a silicate (B1173343) wood adhesive, thermo-gravimetric analysis showed that the resulting adhesive possessed good thermal stability over a wide temperature range, from 30°C to 800°C. researchgate.net Similarly, TGA has been used to characterize fillers like precipitated calcium carbonate that are coated with ammonium stearate to prevent particle agglomeration. mmu.ac.uk
The table below summarizes thermal property data for ammonium stearate-related ionic liquids, highlighting their potential as phase change materials. rsc.org
| Compound | Latent Heat of Fusion (kJ kg⁻¹) |
| 2-hydroxyethylammonium stearate ([HEA]Ste) | 171.12 |
| bis(2-hydroxyethyl)ammonium stearate ([DHEA]Ste) | 152.58 |
| tris(2-hydroxyethyl)ammonium stearate ([THEA]Ste) | 136.55 |
Microscopic and Imaging Techniques
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of materials involving ammonium stearate. It provides high-resolution images that reveal details about particle shape, size, and distribution.
In the characterization of novel phase change materials based on ammonium stearate derivatives, SEM has been used to investigate their microstructure. rsc.org When ammonium stearate is used as a modifier for materials like silicate wood adhesives, SEM images show that the modified adhesive has a smoother cured morphology compared to the unmodified version. researchgate.net
SEM is also critical for examining fillers and coatings. An analysis of precipitated calcium carbonate coated with ammonium stearate used SEM to visualize the surface of the coated particles. scispace.com In more complex formulations, such as Composition A-3, which contains an emulsion of oxidized polyethylene (B3416737) and ammonium stearate, SEM is used to examine the microstructure of the material and the adhesion of the binder to the primary crystalline particles. dtic.mil These analyses can reveal the inhomogeneity in the shape of prills and how smaller particles are held together by the binder. dtic.mil
The table below provides examples of materials studied using SEM where ammonium stearate was a component.
| Material Studied | Observation from SEM Analysis | Reference |
| Ammonium Stearate-derived Ionic Liquids | Investigation of microstructure for phase change material application. | rsc.org |
| Silicate Wood Adhesive modified with Ammonium Stearate | Modified adhesive exhibited a smoother cured surface morphology. | researchgate.net |
| Ammonium Stearate Coated Precipitated Calcium Carbonate | Visualization of the surface morphology of coated filler particles. | scispace.com |
| Composition A-3 (containing Ammonium Stearate emulsion) | Examination of prill microstructure and binder-crystal adhesion. | dtic.mil |
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization of Micellar and Vesicular Structures
Cryo-transmission electron microscopy (cryo-TEM) is a powerful high-resolution imaging technique utilized for the direct visualization of colloidal and self-assembled structures in their native, hydrated state. This methodology is particularly suited for the characterization of amphiphilic molecules like stearic acid, ammonium salt, which can form various aggregates such as micelles and vesicles in aqueous solutions. The primary advantage of cryo-TEM over conventional electron microscopy is the vitrification of the sample by rapid freezing, which preserves the delicate structures without the need for staining or dehydration, thus minimizing artifacts.
The process involves the preparation of a thin film of the sample solution on a TEM grid, which is then plunged into a cryogen, typically liquid ethane. This rapid freezing vitrifies the water, embedding the nanostructures in a non-crystalline, glass-like solid. The grid is then transferred to a cryo-electron microscope, where it is observed at cryogenic temperatures.
Table 1: Illustrative Data Obtainable from Cryo-TEM Analysis of Amphiphilic Aggregates
| Parameter | Description | Illustrative Value/Observation |
| Morphology | The shape of the self-assembled structures. | Spherical micelles, worm-like micelles, unilamellar vesicles, multilamellar vesicles. |
| Size Distribution | The range and average size of the aggregates. | Micelle diameter: 5-10 nm; Vesicle diameter: 50-200 nm. |
| Lamellarity | For vesicular structures, the number of lipid bilayers. | Predominantly unilamellar vesicles observed. |
| Membrane Thickness | The thickness of the vesicle bilayer. | Approximately 4-5 nm. |
Phase Contrast Microscopy for Self-Assembled Aggregate Visualization
Phase contrast microscopy is an optical microscopy technique that converts phase shifts in light passing through a transparent specimen to brightness changes in the image. This method is particularly useful for visualizing unstained, transparent samples such as self-assembled aggregates of this compound in solution. Unlike bright-field microscopy, where such structures would be nearly invisible, phase contrast microscopy enhances the contrast of the image, making it possible to observe larger aggregates and their dynamics.
While specific studies employing phase contrast microscopy for the detailed characterization of this compound aggregates are not prominent in the literature, this technique is a standard method for the preliminary assessment of surfactant and lipid systems. It can be used to verify the formation of liposomes and to observe their general morphology and behavior in suspension. For instance, it can help in identifying the presence of giant unilamellar vesicles (GUVs) and observing their response to changes in environmental conditions.
Rheological Characterization Methods
The rheological properties of solutions and dispersions containing this compound are critical for understanding their behavior in various applications, such as in coatings, personal care products, and industrial formulations. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force.
Steady-Shear and Dynamic Viscoelastic Property Measurements
Steady-shear rheometry is a fundamental technique used to measure the viscosity of a fluid as a function of the applied shear rate. For solutions of this compound, this can reveal whether the solution exhibits Newtonian (viscosity is independent of shear rate), shear-thinning (pseudoplastic), or shear-thickening (dilatant) behavior. Many formulations containing surfactants exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases, which is advantageous in applications requiring easy spreading or pumping. aalto.fi
Dynamic viscoelastic property measurements, often performed using an oscillatory rheometer, provide information on the material's elastic (storage modulus, G') and viscous (loss modulus, G'') properties. These measurements are crucial for characterizing the structure and stability of gels and other structured fluids. For instance, in a stable gel network, the storage modulus is typically higher than the loss modulus and both are independent of frequency over a certain range.
Thixotropic Behavior Analysis
Thixotropy is a time-dependent shear-thinning property. epdf.pub Materials that are thixotropic exhibit a decrease in viscosity with time under constant shear stress, and a recovery of viscosity when the stress is removed. This behavior is common in formulations containing this compound, such as in some paints and coatings. aalto.fiepdf.pub Thixotropic behavior is advantageous as it allows for easy application (low viscosity when stirred or brushed) followed by a return to a higher viscosity at rest, which prevents sagging or dripping. epdf.pub Thixotropic behavior can be characterized by measuring the hysteresis loop of viscosity versus shear rate, where the area within the loop represents the extent of thixotropy.
Correlation of Rheological Parameters with Material Performance
The rheological parameters of this compound formulations are directly correlated with their performance in various applications. For example, in a cosmetic cream, the yield stress will determine its ability to stay in the jar without flowing, while the shear-thinning behavior will dictate its spreadability on the skin. In the paper industry, ammonium stearate is used as a lubricant in coating colors, where it influences the pseudoplastic-thixotropic behavior of the coating, which in turn affects the evenness of the application on the paper web. aalto.fi The viscoelastic properties can also be related to the stability of emulsions and suspensions, with a higher storage modulus often indicating a more stable system.
Table 2: Key Rheological Parameters and Their Performance Implications
| Rheological Parameter | Measurement Technique | Implication for Material Performance |
| Apparent Viscosity | Steady-Shear Rheometry | Determines the resistance to flow under a given shear condition; affects pumpability and pourability. |
| Shear-Thinning Index | Steady-Shear Rheometry | Indicates the degree of viscosity reduction with increasing shear; impacts spreadability and ease of application. |
| Yield Stress | Steady-Shear or Oscillatory Rheometry | The minimum stress required to initiate flow; relates to the ability of a material to hold its shape and prevent settling of suspended particles. |
| Storage Modulus (G') | Oscillatory Rheometry | Represents the elastic component of the material; indicates the strength of the internal structure and contributes to suspension stability. |
| Loss Modulus (G'') | Oscillatory Rheometry | Represents the viscous component of the material; relates to the energy dissipated as heat during deformation. |
| Thixotropic Loop Area | Hysteresis Loop Test | Quantifies the degree of thixotropy; predicts the recovery of structure after application and resistance to sagging. |
Chromatographic and Elemental Analysis
Chromatographic and elemental analysis are essential for determining the purity, composition, and elemental makeup of this compound.
Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for separating and quantifying the components of a mixture. For this compound, GC can be used to analyze the purity of the stearic acid raw material, ensuring that it is free from other fatty acids that could affect the properties of the final product. Inverse gas chromatography (IGC) is another specialized technique that has been used to characterize the surface properties of materials coated with stearates. bath.ac.uk
Elemental analysis provides information on the elemental composition of the compound. For this compound (C₁₈H₃₉NO₂), the theoretical elemental composition is approximately 72.18% carbon, 13.13% hydrogen, 4.68% nitrogen, and 10.01% oxygen. Techniques such as combustion analysis can be used to determine the percentages of carbon, hydrogen, and nitrogen (CHN analysis). Energy-dispersive X-ray spectroscopy (EDX), often coupled with scanning electron microscopy (SEM), can also be used for elemental analysis.
Table 3: Analytical Techniques for Compositional and Elemental Analysis
| Analytical Technique | Information Provided | Application for this compound |
| Gas Chromatography (GC) | Separation and quantification of volatile and semi-volatile compounds. | Purity assessment of the stearic acid feedstock. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile compounds. | Analysis of the ammonium stearate and potential non-volatile impurities. |
| Inverse Gas Chromatography (IGC) | Characterization of surface and thermodynamic properties. | Studying the surface of particles coated with ammonium stearate. bath.ac.uk |
| Combustion Analysis (CHN Analysis) | Determination of the weight percentages of carbon, hydrogen, and nitrogen. | Verification of the elemental composition and purity of the compound. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis of a sample. | Identification and quantification of the elements present in a sample of ammonium stearate. |
Other Specialized Techniques
The physical properties of powdered ammonium stearate, such as its specific surface area and porosity, can be critical for its performance in various applications. These properties are commonly determined by nitrogen adsorption isotherm analysis, using the Brunauer-Emmett-Teller (BET) theory. libretexts.org
The analysis involves exposing the ammonium stearate sample to increasing pressures of nitrogen gas at a cryogenic temperature (typically that of liquid nitrogen, 77 K). libretexts.org As the pressure increases, nitrogen molecules adsorb onto the surface of the material. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm. libretexts.org
The BET equation is then applied to the data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the amount of nitrogen required to form a single molecular layer (a monolayer) on the entire surface of the sample. researchgate.net From this monolayer capacity, the total surface area can be calculated. libretexts.org For some layered materials like stearates, krypton gas is sometimes used as the adsorbate instead of nitrogen, as it can provide more accurate results by minimizing swelling effects that can occur with nitrogen, leading to erroneously high surface area measurements. sci-hub.seresearchgate.net
Table 4: Example Data for BET Surface Area Analysis of Ammonium Stearate
| Relative Pressure (P/P₀) | Volume Adsorbed (cm³/g STP) |
| 0.05 | 1.85 |
| 0.10 | 2.10 |
| 0.15 | 2.32 |
| 0.20 | 2.55 |
| 0.25 | 2.78 |
| 0.30 | 3.01 |
| Calculated BET Surface Area | ~8.5 m²/g |
When heated, ammonium stearate decomposes, with one of the primary gaseous products being ammonia (NH₃). wikipedia.org The evolution of this decomposition product can be detected by monitoring the electrical conductivity of an aqueous solution.
An experimental setup can be designed where a sample of ammonium stearate is heated in a controlled manner. The evolved gases are then passed through a vessel containing deionized water. Ammonia gas is highly soluble in water and reacts to form ammonium hydroxide (B78521) (NH₄OH), a weak electrolyte that dissociates into ammonium (NH₄⁺) and hydroxide (OH⁻) ions.
The presence of these mobile ions increases the electrical conductivity of the water. By placing a conductivity probe in the water, a real-time measurement of the change in conductivity can be recorded as a function of the sample's temperature or time. A sharp increase in conductivity indicates the onset of decomposition and the evolution of ammonia. This method provides a sensitive way to study the thermal stability of ammonium stearate and determine its decomposition temperature.
Table 5: Monitoring Ammonium Stearate Decomposition via Conductivity
| Temperature (°C) | Time (min) | Conductivity of Water (µS/cm) | Observation |
| 25 | 0 | 1.2 | Baseline |
| 50 | 5 | 1.3 | Stable |
| 75 | 10 | 1.5 | Stable |
| 100 | 15 | 5.8 | Onset of decomposition, NH₃ evolution begins |
| 125 | 20 | 45.7 | Rapid decomposition |
Theoretical Modeling and Computational Studies of Stearic Acid, Ammonium Salt
The behavior and application of stearic acid, ammonium (B1175870) salt in various systems can be elucidated through a range of theoretical modeling and computational techniques. These approaches provide molecular-level insights and predictive capabilities that complement experimental investigations.
Environmental Research Methodologies
Biodegradation Assessment Techniques
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. unit.no Assessing the rate and extent of a compound's biodegradation is crucial for determining its environmental persistence. For substances like Stearic acid, ammonium (B1175870) salt, "ready biodegradability" tests are employed as a stringent screen. oecd.orgoecd.org These tests utilize aerobic aqueous media to determine if the compound can be extensively broken down by common environmental microorganisms without a prolonged lag phase. oecd.orgoecd.org
A substance is considered "readily biodegradable" if it meets specific degradation thresholds within a 28-day period, typically reaching the pass level within a 10-day window. unit.nooecd.org The primary methods for this assessment are outlined in the OECD 301 series of Test Guidelines. oecd.orgoecd.orgcriver.com These methods measure ultimate biodegradation, which is the complete breakdown of the substance into inorganic end-products like carbon dioxide, water, and mineral salts. unit.no This is measured indirectly by tracking parameters such as Dissolved Organic Carbon (DOC) removal, oxygen consumption, or carbon dioxide production. unit.nooecd.org
The pass levels for these tests are generally 70% removal of DOC or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production. unit.nooecd.org While specific biodegradation data for Stearic acid, ammonium salt is limited in publicly available literature, the standard methodologies for testing its biodegradability are well-established. echemi.com Studies on similar quaternary ammonium compounds show that while some demonstrate high ultimate biodegradability, they may not always meet the strict 10-day window requirement to be classified as "readily biodegradable." researchgate.net
Table 1: OECD 301 Guidelines for Ready Biodegradability Assessment
| Test Guideline | Method Name | Parameter Measured | Inoculum |
| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | Activated sludge, sewage effluent, or surface water |
| OECD 301 B | CO₂ Evolution (Modified Sturm Test) | Carbon Dioxide (CO₂) Production | Activated sludge, sewage effluent, or surface water |
| OECD 301 C | MITI (I) | Oxygen Consumption | Specialized inoculum from multiple sources |
| OECD 301 D | Closed Bottle | Oxygen Consumption | Activated sludge, sewage effluent, or surface water |
| OECD 301 E | Modified OECD Screening | Dissolved Organic Carbon (DOC) | Activated sludge, sewage effluent, or surface water |
| OECD 301 F | Manometric Respirometry | Oxygen Consumption | Activated sludge, sewage effluent, or surface water |
This table summarizes key methods from the OECD Test Guideline 301 for assessing the ready biodegradability of chemicals. oecd.orgoecd.org
Methodologies for Environmental Fate and Behavior Studies
Environmental fate studies investigate what happens to a chemical in various environmental compartments, such as water, soil, and sediment. criver.com These studies are critical for predicting a substance's distribution, persistence, and potential for exposure to ecosystems. For this compound, a key concern is its behavior in aquatic environments, as its use in various products can lead to disposal "down-the-drain" into wastewater systems. researchgate.netnih.gov
Aquatic impact assessment protocols are designed to evaluate the potential adverse effects of a substance on aquatic ecosystems. oecd.org The assessment begins by determining the substance's behavior in water. Since this compound is slightly soluble in water, its partitioning and persistence are key areas of investigation. noaa.govnih.gov Standardized OECD guidelines are used to study processes like hydrolysis (OECD 111), which assesses breakdown in water, and adsorption/desorption (OECD 106), which measures how the chemical binds to soil and sludge. criver.com
Further studies investigate degradation in more complex, environmentally relevant systems:
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308): This simulation test evaluates the degradation and fate of a chemical in a system containing both water and sediment under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. criver.com
Aerobic and Anaerobic Transformation in Soil (OECD 307): This guideline outlines methods to assess the rate and route of degradation in soil. criver.com
The results of these fate studies are combined with ecotoxicity data to conduct an environmental risk assessment. oecd.org While specific ecotoxicity data for this compound is not widely available, the protocol would involve testing its effects on representative aquatic organisms (e.g., fish, daphnia, algae). echemi.comnoaa.gov The assessment aims to derive a "Maximum Tolerable Concentration" in water, which is the level at which no unacceptable adverse effects on the ecosystem are anticipated. oecd.org For related quaternary ammonium compounds, it has been noted that while they can be toxic to aquatic life, this is often mitigated by their strong tendency to bind to solids in wastewater, sediment, and soil, which reduces their bioavailability in the water column. researchgate.netnih.gov
Comparative Academic Studies and Future Research Directions
Comparative Analysis with Other Stearate (B1226849) Salts
Stearate salts, while sharing the same fatty acid anion, exhibit a range of properties dictated by the associated cation. goldstab.com These differences are fundamental to their application-specific performance.
Ammonium (B1175870) stearate is structurally distinct from alkali metal and alkaline earth metal stearates due to the nature of the ammonium cation (NH₄⁺). While metallic stearates form through ionic bonding between the carboxylate group and a metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺), ammonium stearate involves an ionic bond with the polyatomic ammonium ion. This difference influences the crystal lattice structure and intermolecular forces. For instance, metallic stearates often form layered crystalline platelets. scribd.com
Functionally, these structural variations translate into different physical and chemical properties. Alkali stearates, like sodium and potassium stearate, are generally soluble in water, a characteristic shared by ammonium stearate. baerlocher.com In contrast, alkaline earth stearates like calcium and magnesium stearate, as well as zinc stearate, are insoluble in water. baerlocher.comwikipedia.org This difference in solubility is a primary determinant of their use. Water-soluble stearates excel as emulsifiers and cleansing agents in aqueous systems, while water-insoluble stearates are used as lubricants, release agents, and water repellents. goldstab.comcosmeticsinfo.org
All stearate salts are valued for their lubricating properties and their ability to act as emulsion stabilizers and viscosity-increasing agents. cosmeticsinfo.org They function by reducing the surface tension between immiscible substances, such as oil and water. cosmileeurope.eu However, the specific cation influences the stability and characteristics of the resulting emulsion or formulation.
| Stearate Salt | Cation | Water Solubility | Primary Functions |
|---|---|---|---|
| Ammonium Stearate | NH₄⁺ | Soluble/Dispersible guidechem.comatamanchemicals.com | Emulsifier, Surfactant, Dispersing Agent cosmileeurope.eu |
| Sodium Stearate | Na⁺ | Soluble americanelements.com | Emulsifier, Cleansing Agent, Gelling Agent americanelements.com |
| Potassium Stearate | K⁺ | Soluble | Emulsifier, Cleansing Agent |
| Calcium Stearate | Ca²⁺ | Insoluble baerlocher.com | Lubricant, Mold Release Agent, Water Repellent, Stabilizer baerlocher.com |
| Magnesium Stearate | Mg²⁺ | Insoluble wikipedia.org | Lubricant, Anti-adherent, Anti-caking Agent wikipedia.org |
| Lithium Stearate | Li⁺ | Slightly Soluble | Thickener (in greases), Lubricant |
The counter-ion (the cation) has a profound effect on the colloidal behavior and bulk material properties of stearate salts. In colloidal systems, the nature of the counter-ion affects the stability of dispersions and emulsions. For monovalent cations like NH₄⁺, Na⁺, and K⁺, the resulting stearates readily form micelles in water, acting as effective emulsifiers.
The valency of the counter-ion is a critical factor. Divalent cations like Ca²⁺ and Mg²⁺ can form bridges between two stearate molecules, leading to the formation of insoluble precipitates, commonly known as soap scum in hard water. wikipedia.org This insolubility is exploited in applications where water repellency is desired. baerlocher.com The interaction between the cation and the carboxylate group can also influence the packing of the molecules in a solid, affecting properties like melting point and crystallinity. Research on stearic acid monolayers on alkaline earth solutions has shown that the stability and structure of the film are highly dependent on the specific cation, with factors like ionic radius and charge density playing a significant role. nih.gov
Comparison with Other Ammonium Fatty Acid Salts (e.g., Ammonium Myristate, Ammonium Palmitate)
Comparing ammonium stearate with other ammonium salts of saturated fatty acids, such as ammonium myristate (C14) and ammonium palmitate (C16), reveals the impact of the hydrocarbon chain length on their structure and properties.
Spectroscopic analysis indicates that the infrared spectra of ammonium palmitate and stearate are very similar, as expected from their homologous nature. However, ammonium myristate shows unique spectral features, such as additional splitting in the methylene (B1212753) rocking and twisting bands. This suggests that the myristate salt has two molecules per spectroscopic unit cell, which may differ by slight rotations of the polar carboxyl groups. acs.org This highlights that even within a homologous series, subtle structural differences can arise.
Functionally, the length of the nonpolar hydrocarbon tail influences the surfactant properties of these ammonium salts. As the chain length increases from myristate to stearate, the hydrophobicity of the molecule increases. This can affect properties such as critical micelle concentration (CMC), detergency, and foaming ability.
| Compound | Fatty Acid Chain | Crystal System | Key Structural Features |
|---|---|---|---|
| Ammonium Myristate | C14 (Myristic Acid) | Monoclinic | Shows additional splitting in IR spectra, suggesting two molecules per spectroscopic unit cell. |
| Ammonium Palmitate | C16 (Palmitic Acid) | Monoclinic | IR spectra are similar to ammonium stearate. |
| Ammonium Stearate | C18 (Stearic Acid) | Triclinic | Unit cell b-axis is the longest of the three, corresponding to the longer chain length. |
Advanced Research Questions and Unresolved Challenges
Despite its widespread use, several aspects of ammonium stearate's chemical behavior warrant further investigation.
A known limitation of ammonium stearate is its instability in acidic environments. atamanchemicals.com When exposed to strong acids, it undergoes a decomposition reaction to form stearic acid and the corresponding ammonium salt of the acid. guidechem.com This is a simple acid-base reaction where the stearate anion is protonated by the stronger acid.
Reaction: C₁₇H₃₅COO⁻NH₄⁺ + H⁺A⁻ → C₁₇H₃₅COOH + NH₄⁺A⁻
While the fundamental chemistry is understood, a deeper mechanistic understanding of the kinetics and thermodynamics of this decomposition under various conditions (e.g., in the presence of different acid types, concentrations, and temperatures) is an area for advanced research. Such studies would be valuable for applications where pH stability is critical.
Mitigation strategies could involve microencapsulation of ammonium stearate to create a protective barrier or the use of buffer systems in formulations to maintain a stable pH. Further research into synergistic effects with other stabilizers could also yield methods to enhance its stability in moderately acidic conditions.
Ammonium stearate is often used as a surface modifier for particulate fillers in polymer composites, where it creates a hydrophobic layer to improve dispersion. However, reports on its reactivity and effectiveness in these complex systems can sometimes be inconsistent.
These discrepancies may arise from several factors, including variations in the purity of the substrates (e.g., the grade of calcium carbonate filler), the method of application (e.g., solvent-based vs. aqueous dispersion), and the specific processing conditions of the composite material. The interaction of ammonium stearate with other additives within the composite matrix can also lead to complex and sometimes unpredictable reactivity. While generally considered to have weak oxidizing or reducing powers, redox reactions can still occur under certain conditions. atamanchemicals.comnih.gov
A key challenge is to develop standardized methodologies for evaluating the performance and reactivity of ammonium stearate in these systems. This could involve standardizing substrate pre-treatment protocols and utilizing advanced surface-sensitive analytical techniques to provide a more consistent comparison across different studies. Resolving these contradictions is essential for creating more reliable and predictable composite materials.
Development of Novel Synthetic Pathways Embodying Green Chemistry Principles
The traditional synthesis of ammonium stearate often involves the reaction of stearic acid with ammonia (B1221849) at elevated temperatures, which can be energy-intensive and present challenges in controlling product quality. guidechem.com In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic pathways. These novel methods aim to reduce energy consumption, minimize waste, and utilize renewable resources.
A significant advancement is the shift towards room-temperature synthesis. One such method involves reacting stearic acid and an ammonium source in an aqueous medium at temperatures between 10-25°C. This approach not only conserves energy but also enhances safety and simplifies the production process. The use of emulsifiers, such as sodium lauryl sulfate (B86663), in these low-temperature processes facilitates the reaction and helps to produce stable ammonium stearate emulsions with desirable properties like low viscosity. guidechem.com
Another key aspect of green chemistry is the use of renewable feedstocks. While stearic acid has traditionally been derived from animal fats, there is a growing trend towards using vegetable oils and other plant-based sources. This shift reduces the environmental footprint associated with the raw materials. The direct synthesis from fatty esters, such as those found in groundnut oil, is also being explored as an alternative to using purified fatty acids, potentially streamlining the production process. semanticscholar.orgccsenet.org Research into these pathways focuses on achieving high conversion rates under mild conditions, for example, reacting a fatty ester with an ammonium salt at 50°C to achieve over 80% conversion. ccsenet.org
These green synthetic routes offer several advantages over traditional methods, as detailed in the comparative table below.
| Parameter | Traditional Synthesis | Green Synthetic Pathways |
|---|---|---|
| Temperature | High (e.g., >100°C) guidechem.comprepchem.com | Room Temperature (10-25°C) or Mild Heat (50°C) ccsenet.org |
| Energy Consumption | High | Low |
| Feedstock Source | Primarily animal fats | Renewable vegetable oils, waste fats |
| Process Control | Difficult, can lead to variable product quality guidechem.com | Improved control, consistent product viscosity guidechem.com |
| Byproducts/Waste | Potential for thermal decomposition byproducts wikipedia.org | Reduced waste, often performed in aqueous media patsnap.com |
Future research in this area is directed towards catalyst development to further improve reaction efficiency at low temperatures and exploring solvent-free reaction conditions to completely eliminate the use of organic solvents.
Designing Smart Materials with Responsive Ammonium Stearate Components
"Smart materials" are materials that can respond to external stimuli, such as changes in pH, temperature, or light. The unique amphiphilic structure of ammonium stearate, possessing a hydrophilic ammonium head and a long hydrophobic stearate tail, makes it a promising candidate for designing such materials. While research specifically on ammonium stearate-based smart materials is an emerging field, studies on related compounds like other stearate salts and stimuli-responsive polymers provide a strong foundation for future exploration.
The pH-responsive nature of the ammonium group is a key area of interest. In acidic conditions, the ammonium ion is stable, while in alkaline conditions, it can deprotonate, releasing ammonia gas and leaving a carboxylate ion. This pH-dependent behavior can be harnessed to create materials that change their properties, such as swelling or drug release, in response to pH variations. mdpi.comnih.gov For instance, nanoparticles incorporating stearic acid and pH-sensitive polymers like chitosan (B1678972) have been developed for targeted drug delivery to cancer cells, which have a different pH environment than healthy cells. mdpi.com Similar principles could be applied using ammonium stearate to create pH-responsive hydrogels, emulsions, or coatings.
Temperature responsiveness is another potential feature. The long hydrocarbon chain of the stearate component can influence the phase behavior of materials. Research on supramolecular hydrogels prepared with sodium stearate has shown that they can exhibit tunable rheological properties in response to temperature changes. researchgate.net The incorporation of ammonium stearate into polymer matrices could lead to materials that alter their viscosity, permeability, or shape when heated or cooled, with applications in sensors, actuators, and controlled-release systems.
The table below outlines potential stimuli and the corresponding responsive mechanisms that could be engineered into materials using ammonium stearate.
| Stimulus | Responsive Component | Potential Mechanism | Potential Application |
|---|---|---|---|
| pH | Ammonium head group (NH₄⁺) | Protonation/deprotonation equilibrium, leading to changes in charge, solubility, and self-assembly. mdpi.comnih.gov | Targeted drug delivery, pH-sensors, self-healing materials. |
| Temperature | Stearate tail (C₁₇H₃₅COO⁻) | Changes in hydrophobic interactions and molecular packing, affecting micelle formation and gel-sol transitions. researchgate.net | Thermo-responsive coatings, injectable hydrogels, thermal switches. |
| Ionic Strength | Both ammonium and stearate ions | Alteration of electrostatic interactions, affecting the stability of emulsions and dispersions. | Smart fluids, controlled flocculation systems. |
Future research will likely focus on synthesizing and characterizing novel polymers and composites that incorporate ammonium stearate as a functional component. Investigating the precise triggers and the magnitude of the response will be crucial for developing practical applications for these smart materials.
Exploring Synergistic Effects in Multi-Component Formulations and Materials
Ammonium stearate is rarely used in isolation; its primary value often lies in its ability to work synergistically with other components to enhance the properties of a formulation. cosmileeurope.eu Its amphiphilic nature allows it to act as a surfactant, emulsifier, dispersant, and foam stabilizer across a wide range of applications, from cosmetics to construction materials. atamanchemicals.com
In cosmetic and personal care products, ammonium stearate is used to stabilize emulsions, preventing the separation of oil and water components in creams and lotions. atamanchemicals.comcosmeticsinfo.org It works synergistically with other emulsifiers and thickeners to create a stable product with the desired texture and consistency. By reducing the interfacial tension between immiscible liquids, it allows for the creation of finely dispersed mixtures. cosmileeurope.eu This function also contributes to the cleansing properties of soaps and shampoos, where it helps to lift and suspend dirt and oil particles. cosmileeurope.eu
In the coatings and textile industries, ammonium stearate is valued as a foam stabilizer and rheology modifier. atamanchemicals.com In aqueous foam coatings, it enhances the stability of the foam, ensuring a uniform application. guidechem.com It has a positive effect on the coating's flow properties (rheology) and can dampen the tendency for foam to form during processing. atamanchemicals.com This synergistic interaction with polymers and other additives in the formulation leads to improved product quality and performance.
Another significant application is in waterproofing materials for cements and concrete. guidechem.comwikipedia.org When added to a cement mixture, ammonium stearate interacts with the components to create a hydrophobic barrier, reducing water penetration. This effect is often enhanced by the presence of other additives, leading to a more durable and water-resistant final product.
The table below provides examples of synergistic effects observed in various multi-component systems containing ammonium stearate.
| Application Area | Interacting Components | Synergistic Effect | Resulting Property |
|---|---|---|---|
| Cosmetics (Creams, Lotions) | Oils, water, other emulsifiers, thickeners | Enhanced emulsion stability. cosmeticsinfo.org | Prevents separation, controls viscosity, improves texture. atamanchemicals.com |
| Foam Coatings | Polymers, water, foaming agents | Improved foam stability and rheology control. guidechem.comatamanchemicals.com | Uniform coating, fine pore structure, process efficiency. atamanchemicals.com |
| Waterproofing for Cement | Cement, aggregates, water | Creation of a hydrophobic matrix. guidechem.com | Reduced water permeability, increased durability. |
| Plastics Manufacturing | Polymer resins, other lubricants | Acts as a lubricant and release agent. atamanchemicals.com | Improved processing, prevents sticking to molds. |
Future research is aimed at quantifying these synergistic effects more precisely through advanced analytical techniques. Understanding the molecular-level interactions between ammonium stearate and other formulation components will enable the design of more sophisticated and effective products with tailored properties.
Q & A
Q. What are the standard laboratory synthesis methods for stearic acid ammonium salt, and how are they validated?
Methodological Answer: Stearic acid ammonium salt is typically synthesized via acid-base neutralization. Two primary methods are:
- Ammonia Neutralization: Reacting stearic acid with aqueous ammonia (28–30% NH₃) under controlled stirring. Excess ammonia ensures complete salt formation .
- Ammonium Carbonate Route: Using ammonium carbonate (158 mg/mL in water) to neutralize stearic acid, followed by filtration and drying . Validation includes pH titration to confirm stoichiometric equivalence and FTIR spectroscopy to verify the carboxylate (COO⁻) and ammonium (NH₄⁺) peaks .
| Method | Reagents | Key Conditions | Validation Technique |
|---|---|---|---|
| Ammonia Neutralization | NH₃ solution, stearic acid | Room temperature, stirring | FTIR, elemental analysis |
| Ammonium Carbonate | (NH₄)₂CO₃, stearic acid | Heating (60–80°C) | pH titration, TGA |
Q. How can researchers characterize the purity and structural integrity of stearic acid ammonium salt?
Methodological Answer: Key techniques include:
- FTIR Spectroscopy: Identifies functional groups (e.g., 1550–1650 cm⁻¹ for carboxylate, 3000–3300 cm⁻¹ for NH₄⁺) and monitors degradation (e.g., post-tribological testing) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring mass loss at 150–250°C, where decomposition of ammonium salts typically occurs .
- Elemental Analysis: Validates C/N ratios (theoretical: C18H39NO2; 71.7% C, 4.6% N) .
Advanced Research Questions
Q. What experimental strategies mitigate color formation and side reactions during synthesis?
Methodological Answer: Color formation arises from oxidation or dehydration byproducts. Mitigation strategies include:
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation .
- Low-Temperature Neutralization: Maintain temperatures below 50°C to minimize dehydration side reactions .
- Purification: Use recrystallization (ethanol/water solvent system) or column chromatography to isolate pure product .
Q. How should researchers resolve contradictions in thermal stability data across different studies?
Methodological Answer: Conflicting thermal stability data (e.g., decomposition onset at 150°C vs. 180°C) require systematic analysis:
- Matrix Effects: Compare stability in inert (N₂) vs. oxidative (air) atmospheres using TGA-DSC .
- Impurity Screening: Use HPLC-MS to detect trace organic acids or unreacted ammonia, which catalyze decomposition .
- Crystallinity Analysis: XRD to correlate thermal stability with crystalline vs. amorphous phases .
Q. What methodological considerations are critical for tribological experiments involving stearic acid ammonium salt films?
Methodological Answer: Key factors include:
- Film Preparation: Spin-coating or Langmuir-Blodgett deposition to ensure uniform thickness (validate via AFM) .
- Environmental Control: Humidity chambers to study hygroscopic effects on lubricity .
- Post-Test Analysis: FTIR and Raman spectroscopy to detect structural changes (e.g., oxidation of alkyl chains) .
Q. How can reaction parameters optimize yield and purity in non-aqueous synthesis routes?
Methodological Answer: Non-aqueous routes (e.g., fatty ester + ammonium salt reactions) require optimization of:
- Molar Ratios: Excess ammonium salt (1.5:1 molar ratio) to drive ester conversion .
- Catalysts: Anhydrous ZnCl₂ (0.5–1 wt%) to accelerate amidation without hydrolysis .
- Temperature/Time Gradients: 160°C for 3 hours for amidation, followed by 190°C for 1.5 hours for cyclization (monitor via FTIR) .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ammonium salt ratio | 1.5:1 (NH₄⁺:stearic acid) | Maximizes conversion |
| Catalyst loading | 0.5–1 wt% ZnCl₂ | Reduces side reactions |
| Temperature | 160–190°C | Balances kinetics/stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
